Diacetone fructose Diacetone fructose
Brand Name: Vulcanchem
CAS No.:
VCID: VC16580336
InChI: InChI=1S/C6H12O6.2C3H6O/c7-1-3(9)5(11)6(12)4(10)2-8;2*1-3(2)4/h3,5-9,11-12H,1-2H2;2*1-2H3/t3-,5-,6-;;/m1../s1
SMILES:
Molecular Formula: C12H24O8
Molecular Weight: 296.31 g/mol

Diacetone fructose

CAS No.:

Cat. No.: VC16580336

Molecular Formula: C12H24O8

Molecular Weight: 296.31 g/mol

* For research use only. Not for human or veterinary use.

Diacetone fructose -

Specification

Molecular Formula C12H24O8
Molecular Weight 296.31 g/mol
IUPAC Name (3S,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one;propan-2-one
Standard InChI InChI=1S/C6H12O6.2C3H6O/c7-1-3(9)5(11)6(12)4(10)2-8;2*1-3(2)4/h3,5-9,11-12H,1-2H2;2*1-2H3/t3-,5-,6-;;/m1../s1
Standard InChI Key BQYPOGXVXCJSMU-ABICQQBESA-N
Isomeric SMILES CC(=O)C.CC(=O)C.C([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)O
Canonical SMILES CC(=O)C.CC(=O)C.C(C(C(C(C(=O)CO)O)O)O)O

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

Diacetone fructose belongs to the class of spiroketals, featuring two isopropylidene protective groups at the 1,2 and 4,5 positions of β-D-fructopyranose. The compound’s IUPAC name, (3a′R,4S,7′S,7a′S)-2,2,2′,2′-tetramethyltetrahydrospiro[1,3-dioxolane-4,6′- dioxolo[4,5-c]pyran]-7′-ol, reflects its complex stereochemistry with four defined stereocenters . X-ray crystallography confirms a chair conformation for the pyranose ring and envelope geometry for the dioxolane moiety, which collectively enhance its stability under acidic conditions.

Table 1: Physicochemical Properties of Diacetone Fructose

PropertyValueSource
Molecular FormulaC12H20O6\text{C}_{12}\text{H}_{20}\text{O}_6
Molar Mass (g/mol)260.28
Melting Point (°C)94–95
Boiling Point (°C)332.6 (predicted)
Density (g/cm³)1.181 ± 0.06
SolubilityChloroform, ethyl acetate, methanol
Storage Conditions-20°C, sealed

Synthetic Relevance

The isopropylidene groups in DAF serve dual purposes: they protect reactive hydroxyl groups during synthetic transformations and modulate the compound’s lipophilicity, enabling efficient purification via crystallization . This protective strategy is pivotal in multi-step syntheses where regioselectivity is challenging to achieve.

Industrial Synthesis and Process Optimization

Reaction Pathways

DAF is synthesized through acid-catalyzed ketalization of D-fructose using excess acetone. The reaction proceeds via a two-step mechanism:

  • Initial Ketal Formation: Protonation of the carbonyl oxygen in acetone generates an electrophilic species that attacks the C1 hydroxyl of fructose, forming a hemiketal intermediate.

  • Second Ketalization: A second equivalent of acetone reacts with the C4 hydroxyl, culminating in the spiroketal structure .

Industrial protocols typically employ sulfuric acid (0.5–1.0 wt%) at 25–30°C, achieving yields >85% after 12–18 hours. Notably, sucrose has been explored as an alternative starting material but is less economical due to competitive hydrolysis side reactions .

Scalable Production Design

A 2016 industrial study outlined a batch process capable of producing 20,000 kg/year of Topiramate precursor :

Table 2: Key Process Parameters for DAF Synthesis

ParameterSpecification
Batch Size3,500 kg
Annual Batches40
Reactor Volume6,000 L (2 parallel units)
FiltrationRotary filters (2 units)
DryingRotary dryer (1 unit)
Cycle Time72 hours per batch

Pharmaceutical Applications

Role in Topiramate Synthesis

DAF serves as the penultimate intermediate in Topiramate production, undergoing sulfamation followed by deprotection to install the drug’s sulfamate moieties. The reaction sequence is as follows:

DAFClSO3HSulfamate DerivativeH2OTopiramate\text{DAF} \xrightarrow{\text{ClSO}_3\text{H}} \text{Sulfamate Derivative} \xrightarrow{\text{H}_2\text{O}} \text{Topiramate}

This route benefits from DAF’s stereochemical rigidity, which prevents racemization during sulfamation .

Emerging Therapeutic Applications

Recent patent analyses suggest potential applications in:

  • Glycoconjugate Vaccines: DAF’s stability makes it a candidate for carbohydrate-based antigen carriers.

  • Prodrug Design: Masking polar hydroxyl groups in nucleoside analogs to enhance blood-brain barrier penetration.

Future Research Directions

  • Continuous Flow Synthesis: Microreactor technology could enhance heat transfer during exothermic ketalization steps.

  • Enzymatic Ketalization: Exploring lipases or ketoreductases for stereoselective protection without acid catalysts.

  • Polymer-Supported Reagents: Immobilized acid catalysts to simplify product isolation in large-scale batches.

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